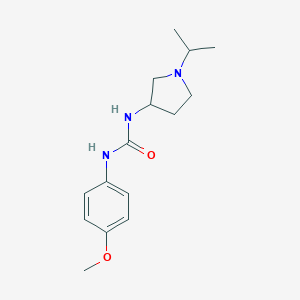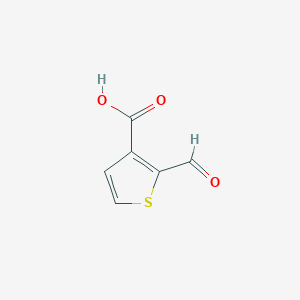
6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as Eriodictyol and is found in various plants such as lemon, orange, and grapefruit. Eriodictyol has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of Eriodictyol involves the regulation of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Eriodictyol has been shown to inhibit the activation of these pathways, which can lead to the suppression of inflammation and oxidative stress.
Biochemical and Physiological Effects:
Eriodictyol has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Studies have also shown that Eriodictyol can regulate glucose metabolism and improve insulin sensitivity, which can be beneficial in the prevention and treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using Eriodictyol in lab experiments is its potent anti-inflammatory and antioxidant properties, which can help in the prevention and treatment of various diseases. However, one of the limitations of using Eriodictyol is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of Eriodictyol, such as the development of novel drug delivery systems to improve its solubility and bioavailability. Further studies are also required to investigate the potential therapeutic applications of Eriodictyol in various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, studies are required to investigate the safety and toxicity of Eriodictyol in humans.
Synthesis Methods
Eriodictyol can be synthesized using various methods such as the reaction of 2-hydroxyacetophenone with ethyl acetoacetate followed by the reaction with trifluoromethylbenzaldehyde. Another method involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate followed by the reaction with 4-chloro-3-nitrobenzaldehyde and then the reduction of the nitro group to the amino group.
Scientific Research Applications
Eriodictyol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. Studies have shown that Eriodictyol has potent anti-inflammatory and antioxidant properties that can help in the prevention and treatment of various diseases.
properties
IUPAC Name |
6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-2-10-8-12-14(9-13(10)22)24-17(18(19,20)21)15(16(12)23)11-6-4-3-5-7-11/h3-9,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRNHRFNUCHSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419949 |
Source


|
| Record name | 6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105258-37-5 |
Source


|
| Record name | 6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














